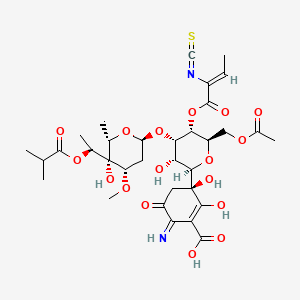

Paulomycin B

Description

Properties

CAS No. |

81988-76-3 |

|---|---|

Molecular Formula |

C33H44N2O17S |

Molecular Weight |

772.8 g/mol |

IUPAC Name |

(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15-,19+,20-,21-,24+,25+,26-,28+,32+,33-/m0/s1 |

InChI Key |

MXSSKXQZXUFIJA-HDAXSHDCSA-N |

Isomeric SMILES |

C/C=C(/C(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)([C@H](C)OC(=O)C(C)C)O)OC)O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |

Canonical SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Paulomycin B: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Paulomycin B, a glycosylated antibiotic produced by Streptomyces. Paulomycins exhibit significant activity against Gram-positive bacteria, making them a subject of interest in the ongoing search for novel antimicrobial agents. This guide details the fermentation, extraction, purification, and characterization protocols necessary for the study of this complex natural product.

Discovery and Producing Organisms

Paulomycin A and B were first isolated from the fermentation broth of Streptomyces paulus strain 273 (UC 5142).[1] These antibiotics are part of a larger family of related compounds, including Paulomycins A2, C, D, E, and F, also produced by the same strain.[2] Other known producers of paulomycins include Streptomyces albus J1074 and Streptomyces sp. YN86.[3] The paulomycins are characterized by a unique chemical structure featuring a paulic acid moiety with a rare isothiocyanate group, a quinone-like ring A, an acetylated D-allose, and an eight-carbon sugar known as paulomycose.[3]

Fermentation for this compound Production

The production of this compound can be achieved through submerged fermentation of a suitable Streptomyces strain. The following protocols are based on established methods for S. paulus and S. albus.

Media Composition

Successful fermentation of Streptomyces for paulomycin production relies on specific media formulations for seed culture and production phases.

Table 1: Media Composition for Streptomyces Fermentation

| Medium | Component | Concentration (g/L) | Notes |

| GS-7 (Seed Medium) | Glucose | 10 | |

| Yeast Extract | 2 | ||

| Peptone | 5 | ||

| NaCl | 5 | ||

| K2HPO4 | 1 | ||

| MgSO4·7H2O | 0.5 | ||

| CaCO3 | 2 | pH adjusted to 7.2 | |

| R5A (Production Medium) | Sucrose | 103 | |

| K2SO4 | 0.25 | ||

| MgCl2·6H2O | 10.12 | ||

| Glucose | 10 | ||

| Difco Casaminoacids | 0.1 | ||

| Trace Element Solution | 2 mL | ||

| Difco Yeast Extract | 5 | ||

| TES Buffer | 5.73 | pH adjusted to 7.2 | |

| KH2PO4 (0.5%) | 1 mL (post-autoclave) | ||

| CaCl2·2H2O (5M) | 0.4 mL (post-autoclave) | ||

| L-proline (20%) | 1.5 mL (post-autoclave) | ||

| NaOH (1N) | 0.7 mL (post-autoclave) | ||

| MFE (Production Medium) | Mannitol | 20 | |

| Soya Flour | 20 | ||

| Agar | 20 | For solid medium | |

| The exact composition for liquid MFE medium used in some studies for enhanced production is not publicly detailed. |

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of paulomycins.

Experimental Workflow for this compound Fermentation

Caption: A typical two-stage fermentation process for this compound production.

Isolation and Purification of this compound

Following fermentation, a multi-step extraction and purification process is required to isolate this compound.

Extraction Protocol

-

Centrifugation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate.[3]

-

Concentration: The combined ethyl acetate extracts are dried in vacuo to yield a crude extract.

Purification Protocol

The crude extract is subjected to chromatographic purification to yield pure this compound.

-

Redissolution: The dried crude extract is redissolved in a minimal volume of acetonitrile or methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The redissolved extract is purified by preparative HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% TFA) is commonly used. A typical gradient might be:

-

5% acetonitrile for 5 minutes.

-

Linear gradient from 5% to 90% acetonitrile over 20 minutes.

-

90% to 100% acetonitrile over 5 minutes.

-

-

Detection: UV detection at 320 nm.[3]

-

-

Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed in vacuo.

-

Final Purification (if necessary): Further purification can be achieved using isocratic HPLC conditions. For instance, 57% methanol with 0.1% TFA in water has been used.[3]

Experimental Workflow for this compound Isolation and Purification

Caption: The workflow for the extraction and purification of this compound.

Structure Elucidation and Characterization

The structure of this compound has been determined using a combination of spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C33H44N2O17S[1] |

| High-Resolution Mass Spectrometry (HRMS) | The exact mass is determined by HRMS analysis, typically in negative ion mode.[4] The supplementary materials of related publications on paulomycin derivatives provide detailed mass spectrometry data. |

| ¹H and ¹³C NMR Spectroscopy | Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., DMSO-d6) are used for complete structural assignment. Specific chemical shift data is available in the supplementary materials of publications detailing the isolation of paulomycin derivatives. |

| UV-Visible Spectroscopy | Exhibits characteristic absorption maxima around 238 nm and 320 nm.[3] |

Biological Activity

This compound demonstrates potent activity primarily against Gram-positive bacteria. The isothiocyanate group in the paulic acid moiety is crucial for its antibacterial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | <2.34 |

| Staphylococcus epidermidis | <2.34 |

| Enterococcus faecalis | <2.34 |

| Streptococcus pneumoniae | <2.34 |

| Bacillus subtilis | <2.34 |

| Micrococcus luteus | <2.34 |

Data adapted from studies on paulomycin derivatives where this compound was used as a control.[3]

Paulomycin Biosynthesis

The biosynthetic gene cluster for paulomycins has been identified and characterized. A convergent biosynthetic model has been proposed, where the different moieties of the molecule are synthesized separately and then assembled.

Simplified Paulomycin Biosynthetic Pathway

Caption: A simplified overview of the convergent biosynthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and study of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. The potent antibacterial activity of this compound warrants further investigation into its mechanism of action and potential for therapeutic development.

References

- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Producer: A Technical Guide to the Characterization of Paulomycin B-Synthesizing Organisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of microorganisms responsible for producing the potent antibiotic, Paulomycin B. This document details the producing organisms, their cultivation, the biosynthetic pathway of this compound, and methods for its analysis and yield improvement, presenting a valuable resource for researchers in natural product discovery and antibiotic development.

The Producers: Identification and Taxonomy

This compound is a glycosylated antibiotic primarily produced by several species of Gram-positive bacteria belonging to the genus Streptomyces. Through genomic and chemical analyses, the following strains have been identified as this compound producers:

-

Streptomyces paulus NRRL 8115 : This strain was one of the initial sources from which paulomycins were isolated.[1][2]

-

Streptomyces albus J1074 : A well-characterized strain, its genome has been sequenced, aiding in the identification of the paulomycin biosynthetic gene cluster.[1][3][4]

-

Streptomyces sp. YN86 : Genomic sequencing of this strain also contributed to defining the paulomycin biosynthetic gene cluster.[1][4]

These actinomycetes are filamentous bacteria commonly found in soil and are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[5]

Quantitative Data Summary

The production of this compound can vary significantly depending on the producing strain and the cultivation conditions employed. The following table summarizes key quantitative data related to this compound production and analysis.

| Parameter | Value | Strain/Method | Reference |

| This compound Molecular Formula | C33H44N2O17S | Streptomyces paulus strain 273 | [2] |

| HPLC Retention Time | Varies with conditions | HPLC with C18 column | [1] |

| Detection Wavelength (UV) | 320 nm | HPLC Analysis | [1] |

| Naringenin Titer Increase (Δpau) | 55% | S. albidoflavus UO-FLAV-004-NAR | [3] |

| Sakuranetin Titer | 8.2 mg/L | S. albidoflavus UO-FLAV-004 | [3] |

| Acacetin Titer | 5.8 mg/L | S. albidoflavus UO-FLAV-004 | [3] |

| Genkwanin Titer (initial) | 0.8 mg/L | S. albidoflavus UO-FLAV-004 | [3] |

| Genkwanin Titer (co-culture) | 3.5 mg/L | S. albidoflavus UO-FLAV-004 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of this compound producing organisms. The following sections outline key experimental protocols.

Cultivation and Production of this compound

Objective: To cultivate Streptomyces strains for the production of this compound.

Materials:

-

Streptomyces paulus NRRL8115 spores

-

GS-7 medium

-

R5α medium

-

Shaking incubator

-

Centrifuge

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

Inoculate 50 µL of S. paulus NRRL8115 spores into GS-7 medium.

-

Incubate the culture at 28°C for 2 days with shaking to generate a seed culture.

-

Inoculate 50 mL of R5α medium with the seed culture at a 2% (v/v) ratio.

-

Incubate the production culture for 4 days at 28°C with shaking.

-

Harvest the fermentation broth by centrifugation.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and dry them in vacuo using a rotary evaporator.

-

Redissolve the dried extract in 1 mL of acetonitrile for subsequent analysis.[1]

Analytical Quantification of this compound

Objective: To quantify the amount of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Apollo C18 column (5 µm, 4.6 × 250mm)

-

Shimadzu HPLC system

-

Acetonitrile (ACN)

-

Water with 0.1% trifluoroacetic acid (TFA)

-

Prepared sample extract

Procedure:

-

Equilibrate the Apollo C18 column with the initial mobile phase conditions.

-

Set the detection wavelength to 320 nm.[1]

-

Inject the sample onto the column.

-

Develop the column using a linear gradient of acetonitrile and water with 0.1% TFA at a flow rate of 0.8 mL/min as follows:

-

0-5 min: Isocratic at 5% ACN.

-

5-25 min: Linear gradient from 5% to 90% ACN.

-

25-30 min: Linear gradient from 90% to 100% ACN.[1]

-

-

Analyze the resulting chromatogram to identify and quantify the this compound peak based on retention time and comparison with a standard.

Visualizing Key Processes

Diagrams are essential for understanding complex biological and experimental workflows. The following visualizations were created using Graphviz (DOT language).

Proposed Biosynthetic Pathway of Paulomycin A and B

The biosynthesis of paulomycins is a complex process that starts from the chorismate pathway.[3] The following diagram illustrates the proposed convergent biosynthetic model for Paulomycin A and B.

Experimental Workflow for Characterization

The characterization of a this compound producing organism follows a logical progression of steps, from isolation to strain improvement.

References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genomic basis for natural product biosynthetic diversity in the actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Paulomycin B in Streptomyces albus

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biosynthetic pathway of paulomycin B, a potent glycosylated antibiotic produced by the bacterium Streptomyces albus J1074. Paulomycins exhibit significant activity against Gram-positive bacteria, making their biosynthesis a subject of considerable interest for antibiotic development and combinatorial biosynthesis.

The Paulomycin Biosynthetic Gene Cluster (BGC)

The production of paulomycins is orchestrated by a dedicated biosynthetic gene cluster (BGC). In S. albus J1074, this cluster has been identified and characterized.[1][2] Comparative genomic analyses across different paulomycin-producing strains, including S. paulus NRRL 8115 and Streptomyces sp. YN86, were instrumental in defining the cluster's boundaries and annotating the functions of the involved genes.[1] The cluster contains genes encoding enzymes for the synthesis of the core scaffold, the deoxysugar moieties, the unique paulic acid, and for regulatory functions.[3][4]

Precursors and Core Assembly

The biosynthesis of the paulomycin scaffold is a convergent process, drawing from several primary metabolic pathways. The core structure is assembled from three main building blocks: a quinone-like ring A derived from the shikimate pathway, and two distinct deoxysugars, D-allose and L-paulomycose.[1][3]

-

Ring A Moiety: The biosynthesis of the quinone-like core begins with chorismate , a key intermediate of the shikimate pathway.[5][6] A series of enzymatic reactions, including those catalyzed by an aminotransferase and other modifying enzymes, convert chorismate into the 3-hydroxyanthranilic acid intermediate, which is further processed to form the decorated ring structure.[6]

-

Deoxysugar Moieties: The pathway involves the synthesis of two deoxysugars: D-allose and L-paulomycose. The L-paulomycose is a particularly unusual eight-carbon sugar that features a two-carbon branched chain.[1] The formation of this branched chain is a key step, catalyzed by a pyruvate dehydrogenase-like system encoded by genes such as plm8 and plm9.[3]

Key Enzymatic Steps and Intermediates

The assembly of this compound is a stepwise process involving glycosylations, acylations, and the formation of the critical paulic acid moiety. Gene inactivation studies have been pivotal in elucidating the sequence of these events and the function of individual enzymes.[2][3]

-

Glycosylation: Two glycosyltransferases are essential for attaching the sugar moieties to the core aglycone. Plm23 is proposed to transfer the D-allose unit, while Plm12 attaches the L-paulomycose.[3] Inactivation of the corresponding genes leads to the accumulation of biosynthetic intermediates lacking one or both sugars.

-

Acylation: The hydroxyl groups of the sugar moieties are decorated by acyltransferases. For this compound, the branched hydroxyl group of the L-paulomycose is esterified with an isobutyryl group.[1] Paulomycin A differs by having a 2-methylbutyryl group at this position.[1]

-

Paulic Acid Formation and Attachment: A key feature of paulomycins is the paulic acid moiety, which contains a rare isothiocyanate group. This group is crucial for the antibiotic's biological activity.[7] Its biosynthesis involves enzymes such as an aminotransferase and a sulfotransferase. The final attachment of paulic acid to the D-allose sugar is a critical step in forming the bioactive molecule.

The overall proposed biosynthetic pathway is visualized below.

Caption: Proposed biosynthetic pathway for this compound in S. albus.

Regulation of Paulomycin Biosynthesis

The expression of the paulomycin BGC is tightly regulated. At least two transcriptional regulators have been identified that modulate antibiotic production.

-

sshg_05314: This gene encodes a LuxR-family transcriptional regulator. Inactivation of sshg_05314 resulted in a mutant strain that produced paulomycins at a significantly reduced yield, approximately 20% of the wild-type strain. This indicates that Sshg_05314 acts as a positive regulator or activator of the pathway.[3]

-

sshg_05313: This gene encodes a TetR-family transcriptional regulator. Its inactivation led to a 2-fold increase in the accumulation of this compound and a 1.5-fold increase in paulomenol B compared to the wild-type strain. This suggests that Sshg_05313 functions as a repressor of the biosynthetic pathway.[3]

Caption: Regulatory control of the Paulomycin biosynthetic gene cluster.

Quantitative Data Summary

The following tables summarize the quantitative effects of regulatory gene inactivation on paulomycin production and list the key genes involved in the biosynthesis.

Table 1: Effect of Regulatory Gene Inactivation on Paulomycin Production

| Gene Inactivated | Regulator Family | Effect on Paulomycin Production | Fold Change (vs. Wild Type) |

| sshg_05314 | LuxR-family | Significantly decreased production[3] | ~0.2x |

| sshg_05313 | TetR-family | Increased accumulation of this compound and Paulomenol B[3] | ~2.0x (this compound) |

Table 2: Key Genes and Their Proposed Functions in Paulomycin Biosynthesis

| Gene (S. albus) | Orthologue (S. paulus) | Proposed Function |

| plm8 / plm9 | pau11 / pau12 | Pyruvate dehydrogenase system for L-paulomycose side chain attachment[1][3] |

| plm12 | pau15 | O-glycosyltransferase, transfers L-paulomycose[3] |

| plm23 | pau25 | O-glycosyltransferase, transfers D-allose[3] |

| - | pau18 | Involved in the biosynthesis of the Ring A moiety from chorismate[1] |

| plm_acyl_1-3 | pau6 / pau24 | Acyltransferases for decorating sugar moieties[3][6] |

Experimental Protocols

The elucidation of the paulomycin biosynthetic pathway has relied on genetic manipulation and analytical chemistry techniques.

Protocol 1: Gene Inactivation in S. albus

Gene inactivation is performed to determine gene function by observing the resulting phenotype, typically the accumulation of biosynthetic intermediates or the abolition of product formation. A standard method involves targeted gene replacement via homologous recombination.

-

Construction of the Disruption Cassette: Upstream and downstream fragments (approx. 1.5-2 kb each) flanking the target gene are amplified by PCR from S. albus genomic DNA. These fragments are cloned into a non-replicating E. coli vector (e.g., a pKC1132 derivative) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).

-

Conjugation: The resulting plasmid is transferred from a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) to S. albus J1074 via intergeneric conjugation on a suitable medium (e.g., MS agar).

-

Selection of Mutants: Exconjugants are selected by overlaying the plates with an antibiotic corresponding to the resistance cassette (e.g., apramycin) and nalidixic acid to counter-select the E. coli donor.

-

Screening for Double Crossover Events: Colonies are screened for the desired double crossover homologous recombination event, which results in the replacement of the target gene with the resistance cassette. This is confirmed by replica plating to identify clones that have lost the vector's antibiotic resistance marker and verified by PCR analysis using primers flanking the target gene.

Protocol 2: Metabolite Analysis by UPLC-MS

Analysis of the secondary metabolites produced by wild-type and mutant strains is crucial for identifying pathway intermediates.

-

Sample Preparation: S. albus strains are grown in a production medium (e.g., R5A or MFE medium) for 4-7 days.[7] The culture broth is then extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected, dried under vacuum, and the residue is redissolved in a suitable solvent like methanol for analysis.

-

UPLC-MS Analysis: The extracts are analyzed using Ultra-Performance Liquid Chromatography (UPLC) coupled to a Mass Spectrometer (MS).

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution system (e.g., water and acetonitrile, both containing 0.1% formic acid).

-

Detection: A photodiode array (PDA) detector is used to obtain UV-Vis spectra of the eluting compounds, which is characteristic for the paulomycin chromophore (maxima at ~238 and 320 nm).[7] The mass spectrometer provides high-resolution mass data for the compounds, allowing for the determination of their elemental composition and confirmation of their identity by comparison with standards or through fragmentation analysis (MS/MS).

-

Caption: Workflow for gene function analysis in the Paulomycin pathway.

References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstruction of a Genome-Scale Metabolic Model of Streptomyces albus J1074: Improved Engineering Strategies in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalogue.univ-smb.fr [catalogue.univ-smb.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data of Paulomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the antibiotic Paulomycin B, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₄₄N₂O₁₇S | [1] |

| Molecular Weight | 776.8 g/mol | |

| Ionization Mode | Electrospray Ionization (ESI) | [2] |

| Observed Ion | Varies (e.g., [M+H]⁺, [M+Na]⁺) | [2] |

Note: The exact m/z value for the molecular ion can vary depending on the adduct formed during ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Recent studies on novel paulomycin derivatives have noted a strong resemblance in their NMR spectra to those of previously described paulomycins, including Paulomycin F.[3] This indicates a conservation of chemical environments across the core scaffold of the paulomycin family.

For researchers seeking the definitive ¹H and ¹³C NMR data for this compound, consulting the original publications is recommended:

-

Argoudelis, A. D., et al. (1982). Paulomycins A and B. Isolation and characterization. The Journal of Antibiotics, 35(3), 285-294.

-

Argoudelis, A. D., et al. (1988). New paulomycins produced by Streptomyces paulus. The Journal of Antibiotics, 41(2), 157-169.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of paulomycins, based on modern analytical techniques applied to closely related derivatives.[3]

-

Instrumentation : Agilent 1260/6460 Triple-Quadrupole LC/MS system with an electrospray ionization source. For high-resolution analysis, an Agilent 1200 HPLC system coupled to a 6520 QTF-MS system is utilized.[2]

-

Column : Apollo C18 column (5 µm, 4.6 × 250 mm).[4]

-

Mobile Phase : A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[4]

-

Gradient :

-

Flow Rate : 0.8 mL/min.[4]

-

Detection : UV detection at 320 nm.[2]

-

MS Scan Range : m/z = 100–1500 in negative ion mode.[2]

-

Instrumentation : A 500 MHz spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Experiments : A standard suite of 1D and 2D NMR experiments is performed for structural elucidation, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Total Correlation Spectroscopy (TOCSY)

-

Nuclear Overhauser Effect Spectroscopy (NOESY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: General Workflow for Spectroscopic Analysis of this compound.

Caption: NMR-Based Structural Elucidation Workflow.

References

- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of the Paulic Acid Moiety in the Bioactivity of Paulomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paulomycin B, a glycosylated antibiotic produced by various Streptomyces species, exhibits potent activity primarily against Gram-positive bacteria. A defining structural feature of this compound is the paulic acid moiety, which contains a rare and reactive isothiocyanate group. This technical guide provides an in-depth analysis of the critical role of this moiety in the biological activity of this compound. Through a comprehensive review of available literature, this document summarizes structure-activity relationship data, details relevant experimental methodologies, and visualizes key biological and experimental pathways. The evidence presented unequivocally demonstrates that the paulic acid moiety is essential for the antibacterial efficacy of this compound, with its modification or removal leading to a significant reduction or complete loss of activity.

Introduction

Paulomycins are a class of natural product antibiotics characterized by a complex structure that includes a glycosidically linked disaccharide, a quinone-like core, and a unique paulic acid moiety.[1][2] this compound, along with its close analog paulomycin A, has been a subject of interest due to its significant antibacterial properties.[3] The isothiocyanate group (-N=C=S) within the paulic acid is a highly reactive electrophile, suggesting a mechanism of action involving covalent interaction with biological nucleophiles. This guide focuses on elucidating the specific contribution of the paulic acid moiety to the overall activity of this compound.

The Criticality of the Paulic Acid Moiety: Structure-Activity Relationship

The indispensable nature of the paulic acid moiety for the antibacterial activity of paulomycins is well-documented. Removal of this group results in the formation of paulomenols, which are devoid of antibacterial activity.[1][3] This stark difference in bioactivity underscores the paulic acid as the key pharmacophore.

Quantitative Analysis of Bioactivity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. Comparative MIC data for this compound and its derivatives highlight the importance of the paulic acid moiety. Modifications to this moiety, such as the formation of thiazole derivatives through the addition of N-acetyl-L-cysteine, result in altered activity profiles. While these derivatives are more stable, they generally exhibit reduced activity against Gram-positive bacteria but can show improved activity against some Gram-negative strains.[3]

| Compound | Modification of Paulic Acid Moiety | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Reference |

| This compound | Unmodified | 0.06 | 0.06 | >128 | >128 | [3] |

| Paulomycin A | Unmodified | 0.03 | 0.03 | >128 | >128 | [3] |

| Compound 1 (Thiazole derivative of this compound) | N-acetyl-L-cysteine adduct forming a thiazole ring | 0.5 | 0.25 | >128 | >128 | [3] |

| Compound 2 (Thiazole derivative of this compound) | N-acetyl-L-cysteine adduct forming a thiazole ring | 0.5 | 0.25 | >128 | >128 | [3] |

| Compound 3 (Thiazole derivative of Paulomycin A) | N-acetyl-L-cysteine adduct forming a thiazole ring | 0.25 | 0.12 | 64 | 128 | [3] |

| Compound 4 (Thiazole derivative of Paulomycin A) | N-acetyl-L-cysteine adduct forming a thiazole ring | 0.25 | 0.12 | 128 | 128 | [3] |

| Paulomenol B | Loss of paulic acid moiety | Inactive | Inactive | Inactive | Inactive | [1][3] |

Proposed Mechanism of Action: The Role of the Isothiocyanate Group

While the precise molecular target of this compound has not been definitively identified, the reactivity of the isothiocyanate group provides a strong basis for a proposed mechanism of action. Isothiocyanates are known to be potent electrophiles that readily react with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4][5]

This covalent modification can lead to the inactivation of essential bacterial enzymes, thereby disrupting critical cellular processes. It is hypothesized that the paulic acid moiety of this compound acts as a "warhead," delivering the reactive isothiocyanate to its intracellular target(s). The rest of the this compound molecule likely contributes to cell permeability and target recognition.

Based on the known mechanisms of other isothiocyanate-containing antimicrobials, potential targets for this compound could include enzymes involved in:

-

Cell wall synthesis: Inhibition of peptidoglycan biosynthesis is a common mechanism for antibiotics targeting Gram-positive bacteria.

-

Protein synthesis: Many antibiotics interfere with ribosomal function.

-

Energy metabolism: Key enzymes in metabolic pathways, such as thioredoxin reductase and acetate kinase, have been shown to be inhibited by isothiocyanates.[4][6]

-

DNA synthesis and repair: Disruption of these processes would be lethal to the cell.

Biosynthesis of the Paulic Acid Moiety

The biosynthesis of paulomycins, including the formation of the unique paulic acid moiety, is orchestrated by a dedicated gene cluster.[7][8] The formation of paulic acid is a complex process involving several key enzymatic steps. The biosynthetic gene cluster contains genes encoding enzymes such as an aminotransferase and a sulfotransferase, which are believed to be directly involved in the synthesis of the isothiocyanate group from a precursor derived from chorismate.[7]

Experimental Protocols

Fermentation and Extraction of this compound

This protocol is adapted from Li et al. (2015).[9]

-

Seed Culture Preparation: Inoculate 50 µL of Streptomyces paulus NRRL8115 spores into GS-7 medium. Incubate at 28°C for 2 days with shaking.

-

Production Culture: Inoculate the seed culture into 50 mL of R5α medium at a 2% (v/v) ratio. Incubate for 4 days at 28°C with shaking.

-

Extraction: Harvest the fermentation broth by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate.

-

Concentration: Combine the ethyl acetate extracts and evaporate to dryness under vacuum.

-

Sample Preparation for Analysis: Redissolve the dried extract in 1 mL of acetonitrile for subsequent HPLC analysis.

Purification of this compound by HPLC

This is a general reversed-phase HPLC protocol that can be adapted for this compound purification based on methods described for similar compounds.[3][9]

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 90% B

-

25-30 min: Linear gradient from 90% to 100% B

-

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detector at 320 nm.

-

Fraction Collection: Collect fractions corresponding to the retention time of this compound.

-

Post-Purification: Dilute collected fractions with methanol and concentrate using solid-phase extraction (e.g., Sep-Pak C18) to remove TFA. Lyophilize the purified fractions.[3]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Conclusion

The paulic acid moiety, with its reactive isothiocyanate group, is a crucial determinant of the antibacterial activity of this compound. Its removal leads to the inactive compound paulomenol B, and its modification alters the activity spectrum and potency of the resulting derivatives. While the precise molecular target of this compound is yet to be definitively elucidated, the known reactivity of isothiocyanates strongly suggests a mechanism involving covalent modification and inactivation of essential bacterial proteins. Further research to identify the specific molecular target(s) will be invaluable for understanding the detailed mechanism of action and for guiding future drug development efforts based on the paulomycin scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 | MDPI [mdpi.com]

- 4. Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tandem MS Fragmentation Analysis of Paulomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is a glycosylated antibiotic produced by several species of Streptomyces, including Streptomyces paulus and Streptomyces albus.[1][2] It belongs to the paulomycin family of antibiotics, which are characterized by a unique chemical structure containing an isothiocyanate group. Paulomycins exhibit significant activity against a range of Gram-positive bacteria.[1][2] Understanding the fragmentation pattern of this compound through tandem mass spectrometry (MS/MS) is crucial for its unambiguous identification in complex biological matrices, for metabolite identification studies, and for quality control in drug development processes. These application notes provide a detailed overview of the characteristic fragmentation of this compound, along with experimental protocols for its analysis.

Chemical Structure of this compound

This compound is a complex molecule composed of a central paulic acid moiety, a D-allose sugar, and a paulomycose sugar acylated with an isobutyryl group. The accurate mass and chemical formula of this compound are essential for high-resolution mass spectrometry analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₃H₄₄N₂O₁₇S |

| Molecular Weight | 788.77 g/mol |

| Monoisotopic Mass | 788.2361 u |

Tandem MS Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry provides a unique fingerprint for its identification. The primary fragmentation events involve the cleavage of glycosidic bonds and losses of the acyl group and other small molecules. Below is a summary of the plausible fragmentation pattern based on available data.

Table 2: Major Fragment Ions of this compound in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 789.2 [M+H]⁺ | 617.2 | C₇H₁₂O₃ | Loss of the isobutyryl-paulomycose moiety |

| 789.2 [M+H]⁺ | 455.1 | C₁₄H₂₂O₈ | Loss of the complete sugar moiety (D-allose and isobutyryl-paulomycose) |

| 789.2 [M+H]⁺ | 327.1 | C₁₉H₂₈N₂O₁₀S | Cleavage resulting in the paulic acid core |

| 789.2 [M+H]⁺ | 175.1 | C₂₆H₃₂N₂O₁₄S | Putative D-allose fragment |

Note: The m/z values presented are based on a plausible fragmentation pattern and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

This section outlines a typical experimental workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Extraction from Culture Broth:

-

Centrifuge the fermentation broth to separate the mycelium.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under vacuum.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile or methanol) for LC-MS/MS analysis.

-

Liquid Chromatography Method

-

Instrument: Agilent 1260 HPLC system or equivalent.[1]

-

Column: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 90% B (linear gradient)

-

25-30 min: 90% to 100% B (linear gradient)

-

Followed by a re-equilibration step at initial conditions.

-

-

Flow Rate: 0.8 mL/min.[1]

-

Injection Volume: 5-10 µL.

-

Detection Wavelength: 320 nm.[1]

Mass Spectrometry Method

-

Instrument: Agilent 6460 Triple Quadrupole Mass Spectrometer or a high-resolution instrument like an Agilent 6520 Q-TOF MS.[1]

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Range: m/z 100–1500.[1]

-

Gas Temperature: 350 °C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Capillary Voltage: 4000 V

-

Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 20-40 eV.

Logical Workflow for this compound Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis for the characterization of this compound.

This compound Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically at one of the heteroatoms. The subsequent collision-induced dissociation leads to the cleavage of the labile glycosidic bonds, resulting in the characteristic fragment ions.

Conclusion

The tandem mass spectrometry fragmentation pattern of this compound provides a reliable method for its identification and characterization. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists working on the analysis of this important antibiotic. The detailed workflow and fragmentation pathway diagrams serve as valuable visual aids for understanding the experimental process and the underlying chemical principles. Further high-resolution mass spectrometry studies would be beneficial to confirm the elemental composition of the fragment ions and to elucidate more detailed fragmentation mechanisms.

References

Application Note: Elucidating the Structure of Paulomycin B using Advanced NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is a complex glycosidic antibiotic belonging to the paulomycin family, which are produced by various Streptomyces species.[1][2] These natural products are characterized by a unique chemical architecture, including a quinone-like core, two deoxysugar moieties (D-allose and L-paulomycose), and a distinctive paulic acid residue containing a rare isothiocyanate group.[2][3] The structural complexity and stereochemical nuances of paulomycins necessitate the use of advanced analytical techniques for their complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments, stands as the most powerful tool for the unambiguous structure elucidation of these intricate molecules.[4][5]

This application note provides a detailed overview of the application of NMR spectroscopy for the structural analysis of this compound. Due to the limited availability of a complete, publicly accessible NMR dataset for this compound, this note utilizes a comprehensive dataset from a closely related and structurally similar derivative, referred to herein as Paulomycin Analogue 1, isolated from Streptomyces albus J1074.[1] this compound differs from Paulomycin A in the nature of the acyl group on the paulomycose sugar, possessing an isobutyryl group instead of a 2-methylbutyryl group.[2] This key difference will be reflected in the NMR data of the side chain, while the core structure's spectral characteristics are expected to be highly conserved.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are based on established methods for the analysis of complex natural products.[1]

1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (≥95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.

-

Solvent: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds, capable of solubilizing the polar molecule and providing a wide chemical shift window.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube. For smaller sample quantities, a micro-NMR tube (e.g., 1.7 mm) can be utilized to enhance sensitivity.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. The sample temperature should be maintained at a constant value, typically 24-25°C, throughout the experiments.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, or more, as ¹³C is an insensitive nucleus.

-

-

2D ¹H-¹H COSY (Correlation Spectroscopy):

-

Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).

-

Spectral Width (F1 and F2): 12-15 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

-

Spectral Width (F2 - ¹H): 12-15 ppm.

-

Spectral Width (F1 - ¹³C): 160-180 ppm.

-

¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

-

Spectral Width (F2 - ¹H): 12-15 ppm.

-

Spectral Width (F1 - ¹³C): 200-220 ppm.

-

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond correlations (e.g., 8 Hz).

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 16-64.

-

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Pulse Program: Standard gradient-enhanced NOESY (e.g., noesygpph).

-

Spectral Width (F1 and F2): 12-15 ppm.

-

Mixing Time: 500-800 ms (optimization may be required).

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

3. Data Processing

-

Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

-

Apodization: Apply appropriate window functions (e.g., exponential for ¹H and ¹³C, sine-bell for 2D spectra) to improve the signal-to-noise ratio and resolution.

-

Phasing and Baseline Correction: Carefully phase correct all spectra and apply baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the ¹H spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectra to the DMSO-d₆ peak (δ 39.52 ppm).

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for Paulomycin Analogue 1, which serves as a close proxy for the core structure of this compound.

Table 1: ¹H NMR Data for Paulomycin Analogue 1 (500 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 7.15 | s | |

| 5 | 3.30 | m | |

| 6 | 1.85, 2.10 | m, m | |

| 8 | 3.65 | m | |

| 9 | 4.10 | m | |

| 1'-H | 5.20 | d | 3.5 |

| 2'-H | 3.55 | m | |

| ... | ... | ... | ... |

| OMe | 3.25 | s | |

| Ac | 1.95 | s |

Table 2: ¹³C NMR Data for Paulomycin Analogue 1 (125 MHz, DMSO-d₆)

| Position | δ (ppm) |

| 1 | 185.2 |

| 2 | 145.8 |

| 3 | 120.5 |

| 4 | 180.1 |

| 5 | 45.3 |

| 6 | 28.9 |

| 7 | 110.2 |

| 8 | 75.6 |

| 9 | 78.4 |

| 1'-C | 98.7 |

| ... | ... |

| OMe | 58.3 |

| Ac | 21.1 |

Note: This is a representative subset of the full data. The complete assignment requires analysis of 2D NMR correlations.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR and highlight the key 2D NMR correlations.

Interpretation of Key Correlations:

-

COSY: The COSY spectrum reveals proton-proton coupling networks. For instance, correlations between H-5 and H-6 protons, and between H-8 and H-9 protons, help to establish the connectivity within the cyclohexene ring.

-

HSQC: This experiment correlates each proton to its directly attached carbon, providing the carbon chemical shifts for all protonated carbons and serving as a starting point for interpreting the HMBC data.

-

HMBC: The HMBC spectrum is crucial for piecing together the molecular fragments. Key long-range correlations include those from the olefinic proton H-3 to the carbonyl carbons C-1 and C-4, which define the quinone-like ring. Correlations from the anomeric proton of the first sugar (H-1') to C-9 of the aglycone establish the glycosidic linkage.

-

NOESY: The NOESY spectrum provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry. For example, a NOE between the anomeric proton H-1' and a proton on the aglycone (e.g., H-9) can confirm the orientation of the glycosidic bond.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the complete structure elucidation of complex natural products like this compound. By systematically applying the protocols outlined in this application note, researchers can confidently determine the planar structure and relative stereochemistry of paulomycins and other intricate molecules. The combination of COSY, HSQC, HMBC, and NOESY experiments provides a robust framework for assembling the molecular puzzle, from identifying individual spin systems to establishing long-range connectivity and spatial relationships. This detailed structural information is fundamental for understanding the bioactivity of these potent antibiotics and for guiding future drug development efforts.

References

- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Paulomycin B against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide array of infections, ranging from minor skin ailments to life-threatening conditions such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for the discovery and development of novel antimicrobial agents. Paulomycin B is an antibiotic produced by several species of Streptomyces that has demonstrated activity against various Gram-positive bacteria. Accurate and reproducible methods for determining its potency are crucial for preclinical assessment.

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing and is aligned with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).

Principle

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The procedure involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of S. aureus. Following an incubation period, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

Materials and Equipment

Reagents and Consumables

-

This compound (powder)

-

Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and clinical isolates)

-

Dimethyl sulfoxide (DMSO), ACS grade or equivalent

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar medium

-

0.85% sterile saline

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Sterile multichannel and single-channel pipettes and tips

-

Sterile culture tubes and flasks

Equipment

-

Biological safety cabinet (Class II)

-

Incubator (35 ± 2 °C)

-

Spectrophotometer or McFarland turbidimeter

-

Vortex mixer

-

Automated or manual microplate reader (optional, for spectrophotometric reading)

Experimental Protocol

Preparation of S. aureus Inoculum

-

From a stock culture, streak the S. aureus isolate onto a TSA plate to obtain isolated colonies.

-

Incubate the plate at 35 ± 2 °C for 18-24 hours.

-

Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of sterile saline.

-

Vortex the tube thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.

Preparation of this compound Stock and Working Solutions

Note: Paulomycins have been reported to be unstable in aqueous solutions. Therefore, it is recommended to prepare a stock solution in a non-aqueous solvent such as DMSO and make fresh dilutions for each experiment.

-

Stock Solution (e.g., 1280 µg/mL): Weigh a precise amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution. For example, to make a 1280 µg/mL stock, dissolve 1.28 mg of this compound in 1 mL of DMSO. Ensure it is completely dissolved. Store the stock solution at -20°C or below.

-

Intermediate Dilution: Perform an intermediate dilution of the stock solution in CAMHB. For example, dilute the 1280 µg/mL stock solution to create a working solution at twice the highest desired final concentration (e.g., 25.6 µg/mL for a final starting concentration of 12.8 µg/mL).

Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the highest concentration of this compound working solution (e.g., 12.8 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing. Wells 1-10 now contain 100 µL of this compound at concentrations ranging from 12.8 µg/mL to 0.025 µg/mL.

-

Well 11 will serve as the growth control (no antibiotic). Add 100 µL of CAMHB to this well.

-

Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.

-

Add 100 µL of the standardized S. aureus inoculum (prepared in section 4.1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (except well 12) is 200 µL, and the final inoculum concentration is approximately 5 x 10⁵ CFU/mL. The antibiotic concentrations are now halved to the final desired range (e.g., 6.4 µg/mL to 0.0125 µg/mL).

-

Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Interpretation of Results

-

Following incubation, visually inspect the microtiter plate from the bottom using a reading mirror.

-

The sterility control (well 12) should show no growth (clear broth).

-

The growth control (well 11) should show distinct turbidity or a pellet of growth at the bottom of the well.

-

The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

Data Presentation

The following table presents example MIC data for this compound and control antibiotics against various S. aureus strains.

| Compound | S. aureus ATCC 29213 (QC) | MSSA Isolate 1 | MRSA Isolate 1 | MRSA Isolate 2 |

| This compound | 1 µg/mL | 0.5 µg/mL | 1 µg/mL | 2 µg/mL |

| Vancomycin | 1 µg/mL | 1 µg/mL | 1 µg/mL | 2 µg/mL |

| Oxacillin | 0.25 µg/mL | 0.5 µg/mL | >128 µg/mL | >128 µg/mL |

| Linezolid | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the determination of the MIC of this compound against S. aureus.

Caption: Workflow for MIC determination of this compound.

Proposed Mechanism of Action (Hypothesized)

While the exact molecular target of this compound is not fully elucidated, it is known that the paulic acid moiety is essential for its antibacterial activity. It is hypothesized to interfere with a fundamental cellular process in Gram-positive bacteria, such as cell wall or protein synthesis. Further research is required to pinpoint the precise mechanism.

Application Notes and Protocols for Determining the Antibacterial Activity of Paulomycin B via Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is an antibiotic known for its activity primarily against Gram-positive bacteria.[1][2] This document provides a detailed protocol for assessing the antibacterial efficacy of this compound using the disk diffusion assay, also known as the Kirby-Bauer test. This method is a widely used, simple, and cost-effective technique for the preliminary screening of antimicrobial agents.[3] It relies on the diffusion of an antibiotic from a paper disk into an agar medium inoculated with a target bacterium, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.

Data Presentation

Quantitative data from disk diffusion assays should be meticulously recorded and organized. Below is a hypothetical example of how to structure experimental data for this compound.

Note: Specific zone of inhibition data for this compound is not extensively available in public literature. This table serves as a template for researchers to record their own findings.

Table 1: Hypothetical Antibacterial Activity of this compound against Gram-Positive Bacteria

| Target Microorganism | This compound Concentration per Disk (µg) | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus (ATCC 25923) | 10 | 18 | Susceptible |

| 30 | 25 | Susceptible | |

| Bacillus subtilis (ATCC 6633) | 10 | 22 | Susceptible |

| 30 | 28 | Susceptible | |

| Enterococcus faecalis (ATCC 29212) | 10 | 12 | Intermediate |

| 30 | 16 | Susceptible |

Experimental Protocol: Disk Diffusion Assay

This protocol outlines the standardized Kirby-Bauer disk diffusion method for evaluating the antibacterial activity of this compound.

Materials

-

This compound

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Sterile cotton swabs

-

Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zones of inhibition

-

Sterile forceps

-

Positive control antibiotic disks (e.g., Vancomycin, Gentamicin)

-

Negative control disks (impregnated with solvent only)

Methodology

-

Preparation of this compound Disks:

-

Dissolve this compound in a suitable solvent to achieve desired concentrations.

-

Aseptically apply a precise volume (typically 20 µL) of each this compound solution onto sterile 6 mm paper disks.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.

-

-

Application of Disks:

-

Using sterile forceps, place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface.

-

Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of inhibition zones.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

Following incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter (mm).

-

Interpret the results based on standardized guidelines (e.g., CLSI) or established laboratory criteria. The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the disk diffusion assay for assessing the antibacterial activity of this compound.

Caption: Workflow of the disk diffusion assay for this compound.

References

- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overexpression of regulatory genes to enhance Paulomycin B synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the overexpression of regulatory genes to enhance Paulomycin B synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

| Problem | Potential Cause | Suggested Solution |

| Low or no increase in this compound titer after overexpression of pau13. | 1. Inefficient conjugation and incorrect recombinant strain selection. 2. Suboptimal fermentation conditions. 3. Instability of the expression plasmid. | 1. Verify the recombinant strain CIM3007 by PCR. Ensure proper execution of the E. coli-Streptomyces conjugation protocol. 2. Strictly adhere to the specified media (GS-7 for seed culture, R5α for production) and culture conditions (28°C).[1] 3. Confirm the presence of the plasmid in the production strain post-fermentation. |

| High variability in this compound production across replicate fermentations. | 1. Inconsistent inoculum quality. 2. Minor variations in media composition or fermentation parameters. | 1. Ensure a standardized spore suspension is used for inoculating the seed culture.[1] 2. Prepare media components carefully and ensure temperature and shaking speed are consistent. |

| Difficulty in detecting and quantifying this compound via HPLC. | 1. Incorrect HPLC parameters. 2. Degradation of the Paulomycin sample. | 1. Use a C18 column with a linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid, monitoring at 320 nm.[1][2] 2. Extract the fermentation broth with ethyl acetate immediately after harvesting and redissolve in acetonitrile for analysis.[1] |

Frequently Asked Questions (FAQs)

Q1: Which regulatory gene has been successfully overexpressed to increase this compound synthesis?

A1: The activator-encoding gene pau13 has been shown to significantly enhance the production of paulomycins when overexpressed in Streptomyces paulus NRRL 8115.[1]

Q2: What is the expected fold increase in this compound production after pau13 overexpression?

A2: Overexpression of pau13 in the recombinant strain S. paulus CIM3007 resulted in a 4.2 ± 1.3 fold increase in the titer of this compound.[1]

Q3: What other regulatory genes are known to influence paulomycin biosynthesis?

A3: In S. albidoflavus J1074, the gene plm1 (a TetR-family regulator) has been identified as a repressor of paulomycin production. Conversely, plm2, plm30 (LuxR-family), and plm10 (SARP-family) are positive regulators of the pathway.[3]

Q4: What is the precursor for the paulomycin biosynthetic pathway?

A4: The paulomycin biosynthetic gene cluster utilizes chorismate as a precursor molecule.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative improvements in paulomycin and paulomenol titers in the pau13 overexpression strain (S. paulus CIM3007) compared to the wild-type strain.

| Compound | Fold Increase in Titer (Mean ± SE) |

| Paulomycin A | 3.4 ± 0.9 |

| This compound | 4.2 ± 1.3 |

| Paulomenol A | 4.1 ± 0.8 |

| Paulomenol B | 4.2 ± 1.2 |

| Data is derived from at least three independent cultures.[1] |

Experimental Protocols & Visualizations

Protocol: Overexpression of pau13 in S. paulus

This protocol details the construction of the pau13 overexpression strain, CIM3007.

1. Plasmid Construction:

- The pau13 gene is placed under the control of the constitutive ermE* promoter in a suitable vector to create the plasmid pCIM3010.

2. Host Strains:

- E. coli ET12567/pUZ8002 is used for intergeneric conjugation.[1]

- Streptomyces paulus NRRL8115 is the recipient strain for overexpression.[1]

3. Conjugation:

- Introduce the plasmid pCIM3010 into S. paulus NRRL 8115 via E. coli-Streptomyces conjugation to generate the recombinant strain CIM3007.[1]

4. Fermentation:

- Inoculate 50 μL of S. paulus CIM3007 spores into GS-7 medium and culture at 28°C for 2 days to generate a seed culture.[1]

- Inoculate the seed culture into 50 mL of R5α medium at a 2% (v/v) ratio and culture for 4 days.[1]

5. Extraction and Analysis:

- Harvest the fermentation broth by centrifugation.

- Extract the supernatant three times with an equal volume of ethyl acetate.

- Dry the ethyl acetate extract in vacuo.

- Redissolve the dried extract in 1 mL of acetonitrile for HPLC analysis.[1]

Diagram: Experimental Workflow for pau13 Overexpression

References

Technical Support Center: Troubleshooting Low Yield of Paulomycin B in Streptomyces Cultures

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Paulomycin B in Streptomyces cultures. The information is presented in a question-and-answer format to directly address common issues encountered during fermentation and analysis.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces albus culture is showing poor or no production of this compound. What are the initial checks I should perform?

A1: Start by verifying the basics of your experimental setup. Confirm the identity and purity of your Streptomyces albus strain. Ensure that your culture media, particularly R5A or MFE, were prepared correctly with all components at the right concentrations. Review your fermentation parameters, including temperature (typically 28-30°C), pH (around 7.0), and aeration, to ensure they are within the optimal range for Streptomyces growth and secondary metabolite production.[1] Finally, confirm that your analytical method (e.g., HPLC) is properly calibrated and capable of detecting this compound.

Q2: I'm observing significant batch-to-batch variability in my this compound yield. What could be the contributing factors?

A2: Batch-to-batch variability in Streptomyces fermentations is a common challenge. Key factors include the quality and age of the inoculum, as younger or older seed cultures may lack vitality.[2] Inconsistencies in media preparation, including the quality of raw materials like yeast extract and casamino acids, can also lead to variable yields. Minor fluctuations in fermentation parameters such as pH, temperature, and dissolved oxygen can have a significant impact on secondary metabolite production.[3] Maintaining strict control over these variables is crucial for reproducibility.

Q3: My HPLC analysis shows a significant peak corresponding to paulomenol B, but a very low peak for this compound. What does this indicate?

A3: Paulomycins are known to be unstable in culture and can degrade into their inactive forms, paulomenols.[2] A high ratio of paulomenol B to this compound suggests that the active compound is being produced but is subsequently degrading. This can be due to factors in the fermentation broth or during the extraction process. The paulic acid moiety, which contains a rare isothiocyanate group, is crucial for the antibiotic activity of paulomycins and is lost during degradation to paulomenols.[2]

Q4: Can the genetic background of my Streptomyces strain affect this compound yield?

A4: Absolutely. The expression of the paulomycin biosynthetic gene cluster (BGC) is tightly regulated. Low yield could be due to the overexpression of repressor genes, such as plm1 (a TetR-family transcriptional regulator), or insufficient expression of activator genes like plm2, plm10, and plm30 (LuxR-family and SARP-family regulators).[4][5] Additionally, other BGCs in the Streptomyces genome can compete for the same precursors, such as chorismate and acetyl-CoA, thereby reducing the flux towards this compound biosynthesis.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.

Problem 1: Consistently Low or No this compound Production

Possible Causes and Solutions:

| Potential Cause | Troubleshooting Steps | Rationale |

| Suboptimal Media Composition | Prepare fresh R5A or MFE media, paying close attention to component concentrations. Consider using high-quality reagents, as variability in complex components like yeast extract can impact yield. | The composition of the culture medium is critical for providing the necessary nutrients and precursors for both growth and secondary metabolite production.[2][6] |

| Incorrect Fermentation Parameters | Calibrate and monitor your fermenter's probes for pH, temperature, and dissolved oxygen. Ensure the temperature is maintained at 28-30°C and the initial pH is around 7.0.[1] Optimize aeration and agitation to maintain adequate dissolved oxygen levels. | Streptomyces secondary metabolism is highly sensitive to environmental conditions. Deviations from optimal parameters can suppress antibiotic production. |

| Poor Inoculum Quality | Prepare a fresh seed culture from a well-sporulated plate. Standardize the age and volume of the inoculum used for each fermentation. | The physiological state of the seed culture significantly influences the kinetics of the subsequent fermentation and product formation.[2] |

| Regulatory Gene Repression | If molecular tools are available, consider down-regulating the repressor gene plm1 or overexpressing the activator genes pau13 (plm10 homolog), plm2, or plm30. | Overcoming the tight regulation of the paulomycin BGC can significantly enhance production. Overexpression of a SARP-family activator has been shown to increase titers.[6] |

Problem 2: High Batch-to-Batch Variability

Possible Causes and Solutions:

| Potential Cause | Troubleshooting Steps | Rationale |

| Inconsistent Inoculum | Standardize your inoculum preparation protocol. Use spores from a plate of a specific age and quantify the spore concentration if possible. | A consistent starting culture is the first step towards reproducible fermentations. |

| Media Preparation Inconsistency | Use a single source for complex media components. Prepare a large batch of basal media to be used across multiple experiments. | This minimizes variability arising from different lots of raw materials. |

| Fluctuations in Fermentation Conditions | Implement a rigorous monitoring and control strategy for pH, temperature, and dissolved oxygen throughout the fermentation. | Even small deviations in these parameters can lead to significant differences in final yield.[3] |

Problem 3: High Paulomenol to Paulomycin Ratio (Product Instability)

Possible Causes and Solutions:

| Potential Cause | Troubleshooting Steps | Rationale |